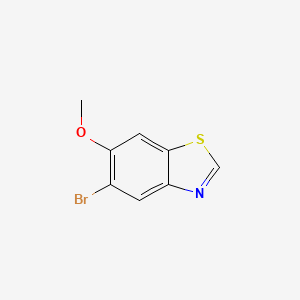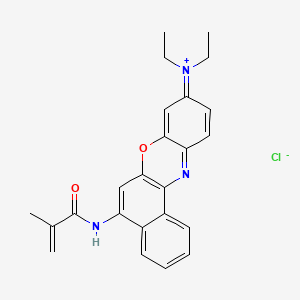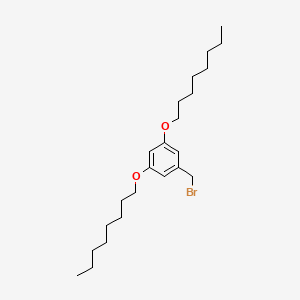
Methyl (2-cyano-3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-cyano-3-methylphenyl)carbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a carbamate group (-NHCOO-) attached to a methyl-substituted phenyl ring with a cyano group (-CN) at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-cyano-3-methylphenyl)carbamate typically involves the reaction of 2-cyano-3-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
[ \text{2-Cyano-3-methylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as toluene or dichloromethane, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-cyano-3-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various carbamate derivatives.
Aplicaciones Científicas De Investigación
Methyl (2-cyano-3-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl (2-cyano-3-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, carbamates are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to an accumulation of acetylcholine and subsequent disruption of nerve signal transmission .
Comparación Con Compuestos Similares
Methyl (2-cyano-3-methylphenyl)carbamate can be compared with other carbamate compounds such as:
Ethyl carbamate: Similar in structure but with an ethyl group instead of a methyl group.
Phenyl carbamate: Lacks the cyano and methyl substituents on the phenyl ring.
N-aryl carbamates: These compounds have various aryl groups attached to the carbamate nitrogen and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
methyl N-(2-cyano-3-methylphenyl)carbamate |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-9(8(7)6-11)12-10(13)14-2/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
IRFWQYYGUPAVDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)




![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)







